4-(Thiophen-2-yl)-1,2,3,6-tetrahydropyridine hydrochloride
Description
4-(Thiophen-2-yl)-1,2,3,6-tetrahydropyridine hydrochloride is a heterocyclic compound featuring a partially saturated pyridine ring substituted at the 4-position with a thiophene moiety. Its molecular formula is C₉H₁₁NS·HCl, with a molecular weight of 201.71 g/mol (free base: 165.25 g/mol + HCl: 36.46 g/mol). The structural uniqueness lies in the sulfur-containing thiophene ring, which confers distinct electronic and solubility properties compared to phenyl-substituted analogs. Key identifiers include:
Properties
IUPAC Name |
4-thiophen-2-yl-1,2,3,6-tetrahydropyridine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NS.ClH/c1-2-9(11-7-1)8-3-5-10-6-4-8;/h1-3,7,10H,4-6H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZWCOGJGHJXXRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC=C1C2=CC=CS2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Thiophen-2-yl)-1,2,3,6-tetrahydropyridine hydrochloride typically involves the condensation of thiophene derivatives with tetrahydropyridine precursors. One common method is the Paal-Knorr synthesis, which involves the reaction of 1,4-dicarbonyl compounds with thiophene derivatives in the presence of acidic or basic catalysts . Another approach is the Gewald reaction, which involves the condensation of α-cyanoesters with thiophene derivatives under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using optimized versions of the aforementioned synthetic routes. The choice of catalysts, solvents, and reaction conditions is crucial to maximize yield and minimize by-products. Continuous flow reactors may also be employed to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(Thiophen-2-yl)-1,2,3,6-tetrahydropyridine hydrochloride undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The tetrahydropyridine moiety can be reduced to piperidine derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nitrating agents.
Major Products Formed
Oxidation: Thiophene sulfoxides, thiophene sulfones.
Reduction: Piperidine derivatives.
Substitution: Halogenated thiophenes, nitrothiophenes.
Scientific Research Applications
Key Chemical Reactions
- Oxidation : Can produce thiophene sulfoxides or sulfones using agents like hydrogen peroxide.
- Reduction : The tetrahydropyridine can be reduced to piperidine derivatives with lithium aluminum hydride.
- Substitution : Possible with halogenating or nitrating agents.
Medicinal Chemistry
The compound is being investigated for its potential as a drug candidate due to its unique structural features that allow it to interact with various biological targets.
- Neuroprotection : Studies suggest it may inhibit monoamine oxidase (MAO), leading to increased levels of neurotransmitters such as dopamine and serotonin. This mechanism is crucial for developing treatments for neurodegenerative diseases.
- Anticancer Activity : Research has demonstrated that related tetrahydropyridine compounds can induce apoptosis in cancer cell lines like MCF-7 (breast cancer) and U-937 (monocytic leukemia), suggesting potential as anticancer agents.
- Anti-inflammatory Effects : Investigations into its anti-inflammatory properties indicate that it may modulate inflammatory pathways effectively.
Materials Science
The electronic properties imparted by the thiophene ring make this compound suitable for applications in organic semiconductors and electronic devices. Its ability to form π-π interactions enhances its utility in creating advanced materials.
Neuroprotective Effects
A study evaluated the neuroprotective effects of related tetrahydropyridine compounds in animal models. Results indicated that these compounds could prevent neurotoxic damage induced by oxidative stress, suggesting a therapeutic role in neurodegenerative diseases.
Cytotoxicity in Cancer Cells
Another investigation focused on the cytotoxic effects of tetrahydropyridine derivatives against various cancer cell lines. The results showed that these compounds could induce apoptosis at sub-micromolar concentrations.
Dopaminergic Activity
Research comparing different tetrahydropyridine analogs revealed that this compound exhibited significant dopaminergic activity, indicating potential therapeutic implications without severe side effects typically associated with potent neurotoxins.
Summary of Biological Activities
| Activity | Description |
|---|---|
| Neuroprotection | Inhibition of monoamine oxidase leading to increased neurotransmitter levels |
| Anticancer | Induction of apoptosis in breast cancer and leukemia cell lines |
| Anti-inflammatory | Modulation of inflammatory pathways |
Mechanism of Action
The mechanism of action of 4-(Thiophen-2-yl)-1,2,3,6-tetrahydropyridine hydrochloride involves its interaction with specific molecular targets and pathways. In medicinal applications, it may act on neurotransmitter receptors or enzymes involved in inflammatory pathways. The thiophene ring’s electronic properties allow it to participate in π-π interactions and hydrogen bonding, which can modulate its biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally related to tetrahydropyridine derivatives with varying substituents on the aromatic ring and nitrogen atom. Below is a comparative analysis based on substituent effects, physicochemical properties, and biological relevance.
Data Table: Key Structural and Functional Comparisons
Structural and Functional Insights
Substituent Effects on Biological Activity: MPTP HCl: The methyl group on the nitrogen and phenyl ring enables blood-brain barrier penetration, leading to selective neurotoxicity in the substantia nigra . Thiophene vs. Phenyl: The sulfur atom in the thiophene ring increases polarity and may alter binding affinity compared to phenyl/fluorophenyl analogs. This could influence solubility and metabolic stability in drug design.
Physicochemical Properties :
- The fluorophenyl analog (CAS 1978-61-6) has a defined melting point (169–173°C), suggesting higher crystallinity compared to the thiophene variant, where data are lacking .
- Methyl or methoxy groups (e.g., 3,4-dimethoxyphenyl) increase molecular weight and lipophilicity, which may affect pharmacokinetics .
Applications: Pharmaceutical Impurities: Compounds like 4-(4-fluorophenyl)-1-methyl-1,2,3,6-tetrahydropyridine HCl are critical for quality control in paroxetine production . Neurotoxin Research: MPTP HCl remains a key tool for modeling Parkinson’s disease .
Key Differences and Implications
- Neurotoxicity : MPTP’s methyl and phenyl groups are essential for its neurotoxic effects, while the thiophene analog’s lack of a methyl group on nitrogen likely prevents similar activity .
- Pharmaceutical Relevance : Fluorophenyl and dimethoxyphenyl variants are prioritized in impurity profiling, whereas the thiophene derivative’s discontinued status limits current applications .
Biological Activity
4-(Thiophen-2-yl)-1,2,3,6-tetrahydropyridine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature regarding its biological effects, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The compound belongs to the class of tetrahydropyridines, characterized by a saturated six-membered ring containing a nitrogen atom. The presence of a thiophene moiety enhances its biological activity through interactions with various biological targets.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems and enzymatic pathways. It has been shown to:
- Inhibit Monoamine Oxidase (MAO) : Similar compounds have demonstrated competitive inhibition of MAO-A and noncompetitive inhibition of MAO-B, leading to increased levels of neurotransmitters such as dopamine and serotonin .
- Modulate Dopaminergic Activity : Research indicates that tetrahydropyridine derivatives can affect dopamine metabolism, which is crucial for neurodegenerative disease treatment strategies .
Table 1: Summary of Biological Activities
Case Studies and Research Findings
- Neuroprotective Effects : A study evaluated the neuroprotective effects of related tetrahydropyridine compounds in animal models. The results indicated that these compounds could prevent neurotoxic damage induced by oxidative stress, suggesting a potential therapeutic role in neurodegenerative diseases .
- Cytotoxicity in Cancer Cells : Another investigation focused on the cytotoxic effects of tetrahydropyridine derivatives against various cancer cell lines. The results showed that these compounds could induce apoptosis in MCF-7 (breast cancer) and U-937 (monocytic leukemia) cell lines at sub-micromolar concentrations, highlighting their potential as anticancer agents .
- Dopaminergic Activity : Research comparing the effects of different tetrahydropyridine analogs showed that this compound exhibited significant dopaminergic activity, similar to established neurotoxins but with reduced potency. This suggests a nuanced role in modulating dopaminergic pathways without the severe side effects typically associated with potent neurotoxins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
